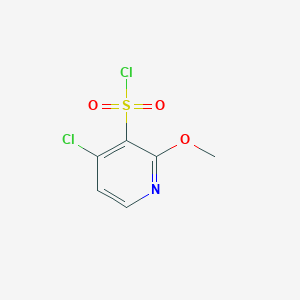

4-chloro-2-methoxypyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4-chloro-2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFRYOBDKMTMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3-Amino-4-Chloro-2-Methoxypyridine

The synthesis begins with 4-chloro-2-methoxypyridine, which undergoes nitration at position 3. The methoxy group’s ortho/para-directing effect and the chlorine’s meta-directing influence theoretically favor nitration at position 3. Subsequent reduction of the nitro group using hydrogenation (Pd/C, H₂) yields 3-amino-4-chloro-2-methoxypyridine.

Diazotization and Chlorosulfonation

The amino group is diazotized using sodium nitrite (NaNO₂) in dilute hydrochloric acid at 0–5°C, followed by treatment with sodium fluoroborate to stabilize the diazonium intermediate. Sulfonyl chloride introduction employs thionyl chloride (SOCl₂) and catalytic cuprous chloride (CuCl), analogous to the CN112830892A protocol. Key parameters include:

-

Molar ratios : 1:1.2:1.3 (3-aminopyridine:NaNO₂:NaBF₄)

-

Reaction temperature : 0–5°C to prevent diazonium decomposition

Direct Chlorination of Sulfonic Acid Derivatives

The EP1048654A2 patent describes chlorination of pyridine sulfonic acids using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). For 4-chloro-2-methoxypyridine-3-sulfonyl chloride, this method involves:

Sulfonation of 2-Methoxypyridine

Sulfonation at position 3 is achieved using fuming sulfuric acid (20% SO₃). The methoxy group directs electrophilic substitution to position 3, yielding 2-methoxypyridine-3-sulfonic acid.

Chlorination and Sulfonyl Chloride Formation

Treatment with PCl₅ in POCl₃ at 80–100°C simultaneously introduces chlorine at position 4 and converts the sulfonic acid to sulfonyl chloride. Challenges include:

-

Regioselectivity : Competing chlorination at positions 5 or 6 due to the methoxy group’s ortho/para-directing effects.

Directed ortho-metalation (DoM) enables precise substituent placement. Using a tert-butoxycarbonyl (Boc) directing group at position 3, lithiation with LDA (lithium diisopropylamide) at -78°C facilitates chlorine introduction at position 4. Subsequent sulfonation and chlorination yield the target compound.

Key Steps:

-

Boc Protection : 2-Methoxypyridine is protected at position 3 using Boc₂O.

-

Lithiation and Chlorination : LDA-mediated deprotonation followed by Cl₂ quench installs chlorine at position 4.

-

Sulfonation and Chlorination : Sulfonic acid formation followed by SOCl₂ treatment.

-

Yield : ~75% (lower due to multi-step inefficiencies).

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Diazotization | NaNO₂, SOCl₂, CuCl | ~90% | 95% | High |

| Direct Chlorination | PCl₅, POCl₃ | ~85% | 97% | Moderate |

| Directed Metalation | LDA, Boc₂O, Cl₂ | ~75% | 90% | Low |

Trade-offs :

-

Diazotization offers high yields but requires low-temperature conditions.

-

Direct Chlorination leverages industrial-scale protocols but faces regioselectivity challenges.

-

Directed Metalation provides precision but suffers from operational complexity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 4-chloro-2-methoxypyridine-3-sulfonyl chloride include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 4-chloro-2-methoxypyridine-3-sulfonyl chloride is in the field of herbicides. Research indicates that compounds derived from pyridine-3-sulfonyl chlorides exhibit herbicidal properties effective against both grassy and broadleaf weeds. These compounds can be utilized for total vegetation control or selective weed management in crops such as wheat, rice, and oilseed rape .

Key Findings:

- Mechanism of Action: The herbicidal activity is attributed to the inhibition of specific metabolic pathways in plants, leading to their death.

- Field Trials: Various field trials have demonstrated the efficacy of these compounds when applied post-emergence, showing significant reductions in weed populations without harming the crops .

Pharmaceutical Applications

4-Chloro-2-methoxypyridine-3-sulfonyl chloride has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Notably, it has been used to create derivatives that may act as anticancer and anti-HIV agents.

Case Studies:

- Synthesis of Anticancer Agents: In studies, this compound was reacted with bidentate nucleophiles such as 2-aminopyridines and 2-aminothiazoles to yield substituted heterocycles that showed promising anticancer activity .

- Pharmacological Studies: Compounds synthesized from 4-chloro-2-methoxypyridine-3-sulfonyl chloride were tested for their ability to inhibit cancer cell proliferation, demonstrating a broad spectrum of pharmacological activities .

Chemical Synthesis and Research

The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride functional group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Insights:

- Reaction with Amines: The sulfonyl chloride group can react with amines to form sulfonamides, which are crucial in drug development due to their biological activity .

- Modification Potential: The presence of the chloro and methoxy groups allows for further modifications that can enhance the biological activity or alter the pharmacokinetic properties of the resulting compounds .

Data Summary Table

| Application Area | Description | Key Outcomes |

|---|---|---|

| Herbicides | Effective against grassy and broadleaf weeds | Significant reduction in weed populations |

| Pharmaceuticals | Intermediate for anticancer and anti-HIV agents | Promising anticancer activity observed |

| Chemical Synthesis | Versatile building block for organic synthesis | Facilitates formation of biologically active compounds |

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical synthesis processes .

Comparison with Similar Compounds

Structural and Physical Properties

Notes:

- The position of substituents significantly impacts electronic and steric effects. For example, the sulfonyl chloride group at position 3 (as in CAS 1261451-92-6) may exhibit greater electrophilicity compared to position 2 (CAS 1060801-83-3) due to resonance effects .

- The chlorine atom at position 4 (hypothetical target compound) vs.

Stability and Handling

- Sulfonyl chlorides are typically moisture-sensitive and require anhydrous storage. While direct data for the target compound is unavailable, analogs like CAS 1060801-83-3 and 1261451-92-6 are likely to share similar handling precautions, such as use under inert atmospheres .

Research Findings and Data

Challenges

- Regioselectivity : Positional isomers (e.g., Cl at 4 vs. 5) may complicate synthesis, requiring precise control over reaction conditions.

- Purity : Impurities in structurally similar compounds (e.g., CAS 107512-34-5 as a pharmaceutical impurity) underscore the need for rigorous chromatographic purification .

Biological Activity

4-Chloro-2-methoxypyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the synthesis of various biologically active molecules, including pharmaceuticals with antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of 4-chloro-2-methoxypyridine-3-sulfonyl chloride can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 222.66 g/mol

This compound features a pyridine ring substituted with a chlorine atom, a methoxy group, and a sulfonyl chloride group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial activity. The sulfonyl chloride functional group can react with nucleophiles in microbial cells, potentially leading to cell death or inhibition of growth. For instance, derivatives of pyridine sulfonamides have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine-based sulfonamides. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to 4-chloro-2-methoxypyridine-3-sulfonyl chloride have been reported to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in many tumors, leading to increased apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The biological activity of this compound may also involve the inhibition of enzymes involved in metabolic pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, thereby altering their function. This property is particularly relevant in drug design for targeting specific diseases .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyridine derivatives, 4-chloro-2-methoxypyridine-3-sulfonyl chloride was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli strains.

Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer properties of sulfonamide derivatives revealed that 4-chloro-2-methoxypyridine-3-sulfonyl chloride could induce apoptosis in breast cancer cells through the modulation of Bcl-2 family proteins. This study provided insights into its potential use as a therapeutic agent in oncology .

Research Findings

Q & A

Q. What are the established synthetic routes for 4-chloro-2-methoxypyridine-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonation and chlorination of a pyridine precursor. A NaClO₂-mediated method (used for pyridine-2-sulfonyl chlorides) can be adapted by substituting the starting material with 4-chloro-2-methoxypyridine . Key variables affecting yield include:

- Temperature: Optimal sulfonation occurs at 0–5°C to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DCM) enhance reactivity .

- Oxidizing agents: Controlled use of Cl₂ or SO₂Cl₂ ensures selective chlorination .

Data Table:

| Condition | Yield Range (%) | Purity (HPLC) |

|---|---|---|

| DCM, 0°C | 60–75 | ≥95% |

| THF, 25°C | 40–55 | 85–90% |

Q. What purification techniques are effective for isolating high-purity 4-chloro-2-methoxypyridine-3-sulfonyl chloride?

Methodological Answer:

- Recrystallization: Use hexane/ethyl acetate (3:1) to remove unreacted precursors .

- Column Chromatography: Silica gel with gradient elution (0–30% EtOAc in hexane) resolves sulfonyl chloride derivatives .

- Distillation: Vacuum distillation (bp ~120–130°C at 0.1 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2-methoxy group directs electrophilic substitution to the 3-position, while the 4-chloro group enhances leaving-group ability. Comparative studies of analogs (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) show:

- Steric effects: Methoxy groups reduce steric hindrance, favoring SN2 mechanisms .

- Electronic effects: Electron-withdrawing chloro groups increase electrophilicity at the sulfonyl center .

Data Contradiction Analysis:

Conflicting reports on regioselectivity (e.g., para vs. meta substitution in similar pyridines) may arise from solvent polarity or catalyst choice. Kinetic studies (e.g., Hammett plots) can resolve these discrepancies .

Q. What analytical methods are recommended for characterizing this compound and detecting trace impurities?

Methodological Answer:

Q. How can competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) be minimized during synthesis?

Methodological Answer:

- Moisture Control: Use anhydrous solvents and inert atmospheres to prevent hydrolysis .

- Catalyst Screening: Lewis acids (e.g., AlCl₃) accelerate sulfonation while suppressing side reactions .

- Kinetic Monitoring: In situ FTIR tracks sulfonyl chloride formation (peak ~1370 cm⁻¹) .

Data-Driven Challenges and Solutions

Q. How do steric and electronic factors impact the compound’s stability in long-term storage?

Methodological Answer:

Q. What computational tools can predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- DFT Calculations: Gaussian simulations (B3LYP/6-311+G**) model transition states for sulfonamide formation .

- Molecular Dynamics: Predict solvation effects in polar solvents (e.g., DMF vs. acetonitrile) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.